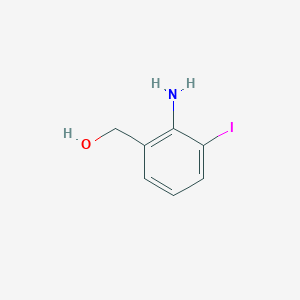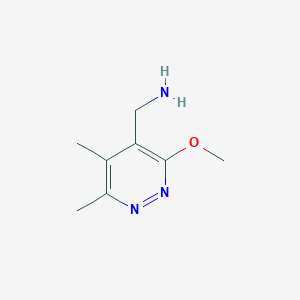
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C8H13N3O This compound is characterized by a pyridazine ring substituted with methoxy, dimethyl, and methanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors under controlled conditions.
Substitution Reactions: Methoxy and dimethyl groups are introduced to the pyridazine ring through substitution reactions using suitable reagents.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridazine ring.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the pyridazine ring can participate in various biochemical reactions. These interactions can modulate cellular processes and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
(3-Methoxypyridin-2-yl)methanamine: Another similar compound with a methoxy group on the pyridine ring.
Uniqueness
(3-Methoxy-5,6-dimethylpyridazin-4-yl)methanamine is unique due to the specific arrangement of its functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
(3-methoxy-5,6-dimethylpyridazin-4-yl)methanamine |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)10-11-8(12-3)7(5)4-9/h4,9H2,1-3H3 |
Clave InChI |
VLNUJAJVKFNFGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NC(=C1CN)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


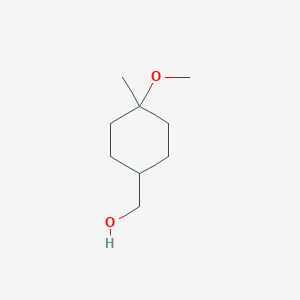


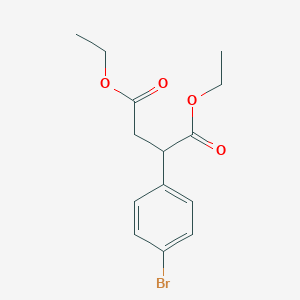
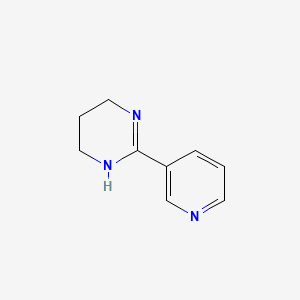
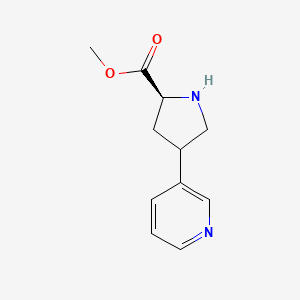
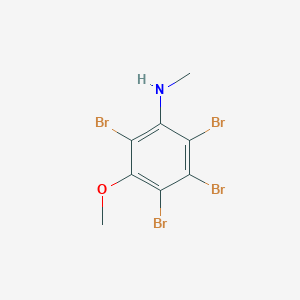
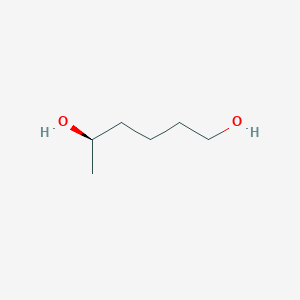


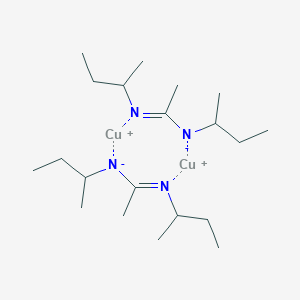
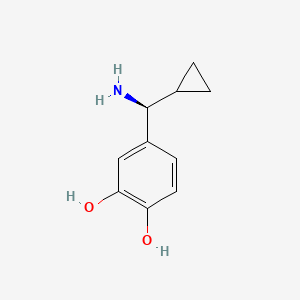
![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
